N-(4-BROMO-3-METHYLPHENYL)-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE
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Overview
Description
N-(4-BROMO-3-METHYLPHENYL)-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a brominated phenyl group, a methanesulfonyl group, and a piperidine carboxamide structure. Its unique chemical structure makes it an interesting subject for study in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMO-3-METHYLPHENYL)-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Methanesulfonyl Derivative: The brominated phenol is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the methanesulfonyl derivative.
Piperidine Carboxamide Formation: The final step involves the reaction of the methanesulfonyl derivative with piperidine-4-carboxamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMO-3-METHYLPHENYL)-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The methanesulfonyl group can participate in oxidation and reduction reactions, leading to the formation of sulfoxides or sulfones.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
N-(4-BROMO-3-METHYLPHENYL)-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-BROMO-3-METHYLPHENYL)-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The brominated phenyl group and methanesulfonyl group can interact with enzymes and receptors, modulating their activity. The piperidine carboxamide structure may enhance the compound’s binding affinity and specificity . The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
N-(4-BROMO-3-METHYLPHENYL)BENZAMIDE: This compound shares the brominated phenyl group but differs in the presence of a benzamide moiety instead of the piperidine carboxamide.
Methyl 4-bromo-3-methylbenzoate: Similar in having a brominated phenyl group, but it contains a benzoate ester instead of the methanesulfonyl and piperidine carboxamide groups.
Uniqueness
N-(4-BROMO-3-METHYLPHENYL)-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the methanesulfonyl group and piperidine carboxamide structure distinguishes it from other similar compounds, potentially leading to unique applications in various fields .
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3S/c1-10-9-12(3-4-13(10)15)16-14(18)11-5-7-17(8-6-11)21(2,19)20/h3-4,9,11H,5-8H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQRMGXJESUHSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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